3-(3,5-二甲基异恶唑-4-基)丙酰氯

描述

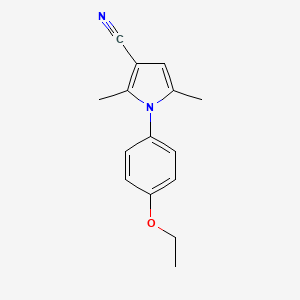

“3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is a chemical compound with the CAS Number: 358721-54-7 . It has a molecular weight of 187.63 and its IUPAC name is 3-(3,5-dimethyl-4-isoxazolyl)propanoyl chloride .

Molecular Structure Analysis

The InChI code for “3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is 1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride” is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Photochemical Studies and Intermediate Capture

Research has shown the significance of 3,5-dimethylisoxazole in photochemistry, particularly in capturing elusive nitrile ylides as intermediates in isoxazole-oxazole photoisomerization. Studies involving UV laser-induced photochemistry and low-temperature matrix isolation, coupled with infrared spectroscopy, have provided insights into the photoproducts and structural nature of these intermediates (Nunes, Reva, & Fausto, 2013).

Palladium-Catalyzed Cross-Coupling Reactions

The application of 3,5-dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions has been explored. This has led to the formation of 4-aryl-3,5-dimethylisoxazoles and their subsequent conversion to other compounds, demonstrating the utility of this compound in synthetic organic chemistry (Labadie, 1994).

Novel Compound Synthesis

A significant application includes the synthesis of novel compounds like 3-aryl-5-(3,5-dimethylisoxazol-4-yl)-2,3,5,6-tetrahydrobenzo[g] [1,3,5]oxadiazocine-4-thiones. This synthesis involves a series of reactions, including condensation with salicylaldehydes and subsequent smooth ring closure, indicating the versatility of 3,5-dimethylisoxazole in heterocyclic chemistry (Rajanarendar, Reddy, & Srinivas, 2008).

Alkylation and Functionalization

Studies have also explored the alkylation of 3,5-dimethylisoxazole, yielding various substituted isoxazoles. These studies not only focus on the alkylation process but also on the hydrogenolysis and hydrolysis of these compounds, contributing to a broader understanding of functional group transformations in organic chemistry (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).

Polymerization and Material Science Applications

In the realm of material science, 3,5-dimethyl-4-vinylisoxazole has been prepared and used in radical-initiated polymerizations, leading to polymers with pendant isoxazole rings. This highlights the role of 3,5-dimethylisoxazole derivatives in the development of new polymeric materials (Bertini, Munno, & Pocci, 1976).

Coordination Chemistry and Ligand Design

Research into the design of semi-rigid ligands for coordination chemistry has utilized derivatives of 3,5-dimethylisoxazole. This includes studies on the interconversion of cage structures and coordination networks, demonstrating the compound's potential in designing complex molecular architectures (Burrows, Frost, Mahon, Raithby, Richardson, & Stevenson, 2010).

安全和危害

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315-H318-H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the compound safely.

属性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDWGRIZQAVFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)

![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)

![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)

![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)